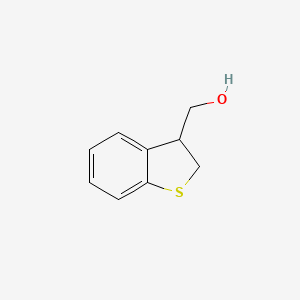

(2,3-Dihydro-1-benzothiophen-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

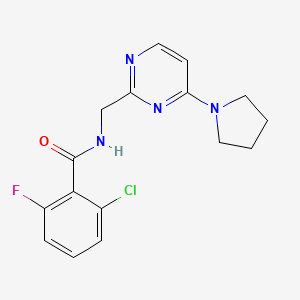

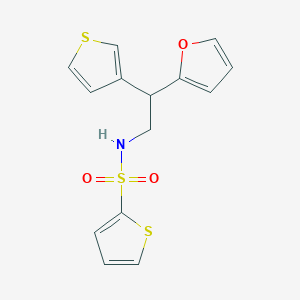

“(2,3-Dihydro-1-benzothiophen-3-yl)methanol” is a chemical compound with the IUPAC name 2,3-dihydro-1-benzothien-3-ylmethanol . It has a molecular weight of 166.24 . The compound is typically stored at room temperature and is in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,10H,5-6H2 . This indicates that the compound has a benzothiophene core with a methanol group attached to it.Chemical Reactions Analysis

The specific chemical reactions involving “(2,3-Dihydro-1-benzothiophen-3-yl)methanol” are not detailed in the retrieved sources .Physical And Chemical Properties Analysis

“(2,3-Dihydro-1-benzothiophen-3-yl)methanol” is an oil at room temperature . The compound has a molecular weight of 166.24 . More specific physical and chemical properties are not available in the retrieved sources .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- Aza-Piancatelli Rearrangement: Furan-2-yl(phenyl)methanol derivatives, closely related to (2,3-Dihydro-1-benzothiophen-3-yl)methanol, have been used in the aza-Piancatelli rearrangement to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives in good yields, demonstrating the utility of these substrates in synthesizing complex heterocyclic compounds (B. Reddy et al., 2012).

- Catalytic N-Methylation of Amines: Methanol, a potential hydrogen source, has been employed in the N-methylation of amines, showcasing the versatility of methanol-based reactions in organic synthesis and potentially involving (2,3-Dihydro-1-benzothiophen-3-yl)methanol as a reactant or solvent (Naina Sarki et al., 2021).

Material Science and Polymer Research

- Polymer Solar Cells: Studies on thieno[3,4-b]-thiophene/benzodithiophene solar cells have highlighted the role of methanol treatment in improving device efficiency, which could relate to processing steps involving (2,3-Dihydro-1-benzothiophen-3-yl)methanol or derivatives (Huiqiong Zhou et al., 2013).

Catalysis and Green Chemistry

- Encapsulation in Zeolite: A molybdenum(VI) complex with thiazole-hydrazone ligand encapsulated in zeolite Y has shown to be an efficient and reusable catalyst for the oxidation of alcohols, including primary alcohols, which could involve (2,3-Dihydro-1-benzothiophen-3-yl)methanol as a substrate (M. Ghorbanloo & Ali Maleki Alamooti, 2017).

Photophysical and Electroluminescent Applications

- Electroluminescent Devices: Zn(II)-chelated complexes based on benzothiazole derivatives, related to the structural motif of (2,3-Dihydro-1-benzothiophen-3-yl)methanol, have been explored for white-light emission in electroluminescent devices, showcasing the potential of these compounds in optoelectronic applications (S. Roh et al., 2009).

Mecanismo De Acción

Safety and Hazards

The safety information for this compound indicates that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . The compound should not be subjected to grinding, shock, or friction . It should not be inhaled or come into contact with the skin or eyes . It should be handled only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Direcciones Futuras

Propiedades

IUPAC Name |

2,3-dihydro-1-benzothiophen-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,10H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQJRLBCTTZPGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2S1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydro-1-benzothiophen-3-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602480.png)

![6-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2602483.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2602494.png)

![Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2602499.png)